N-[(4-Chloro-3-methylphenyl)methyl]-3-methylcyclobutan-1-amine
CAS No.:
Cat. No.: VC17762244
Molecular Formula: C13H18ClN
Molecular Weight: 223.74 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H18ClN |
|---|---|
| Molecular Weight | 223.74 g/mol |
| IUPAC Name | N-[(4-chloro-3-methylphenyl)methyl]-3-methylcyclobutan-1-amine |
| Standard InChI | InChI=1S/C13H18ClN/c1-9-5-12(6-9)15-8-11-3-4-13(14)10(2)7-11/h3-4,7,9,12,15H,5-6,8H2,1-2H3 |
| Standard InChI Key | RMTIMDFHDVUTPG-UHFFFAOYSA-N |
| Canonical SMILES | CC1CC(C1)NCC2=CC(=C(C=C2)Cl)C |
Introduction
N-[(4-Chloro-3-methylphenyl)methyl]-3-methylcyclobutan-1-amine is an organic compound characterized by its unique cyclobutane ring structure, which is substituted with a methyl group and an amine group. The compound also features a 4-chloro-3-methylphenyl group attached to the cyclobutane moiety. Its molecular formula is C13H18ClN, and it has a molecular weight of approximately 223.74 g/mol .
Synthesis
The synthesis of N-[(4-Chloro-3-methylphenyl)methyl]-3-methylcyclobutan-1-amine typically involves several steps, although detailed synthesis protocols are not widely available in public literature. Generally, such compounds are synthesized through reactions involving the formation of the cyclobutane ring and the attachment of the phenyl group.
Biological Activity and Potential Applications
Research into the biological activity of N-[(4-Chloro-3-methylphenyl)methyl]-3-methylcyclobutan-1-amine suggests potential applications in medicinal chemistry. Preliminary studies indicate that this compound may exhibit antimicrobial and anticancer properties. Its ability to interact with specific biological targets, such as enzymes and receptors, can modulate cellular processes, making it a candidate for further investigation in drug development.
Interaction Studies
Interaction studies focus on the compound's binding affinity to various molecular targets. These interactions can modulate biological pathways, leading to therapeutic effects. Understanding these interactions is crucial for elucidating the compound's mechanism of action and its potential clinical applications.
Comparison with Similar Compounds
Several compounds share structural similarities with N-[(4-Chloro-3-methylphenyl)methyl]-3-methylcyclobutan-1-amine. Notable examples include:
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine | Contains thiazole ring | Different functional groups leading to distinct properties |
| 4-Chloro-3-methylphenol | Simpler phenolic structure | Commonly used as a disinfectant |
| N-(4-Methylphenyl)-2-(4-fluorophenyl)-5-(trifluoromethyl)aniline | Contains trifluoromethyl group | Enhanced lipophilicity affecting biological activity |
N-[(4-Chloro-3-methylphenyl)methyl]-3-methylcyclobutan-1-amine is distinguished by its cyclobutane ring structure, which imparts unique steric and electronic properties, influencing its reactivity and interactions with biological targets.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume